

Computational Modeling of (4S,7R)-Hexamethylindanopyran-Receptor Interactions: Application Notes and Protocols

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Compound of Interest

Compound Name: Hexamethylindanopyran, (4S,7R)-

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Introduction

(4S,7R)-Hexamethylindanopyran, a key stereoisomer of the synthetic musk Galaxolide (also known as HHCB), is a widely utilized fragrance ingredient in numerous consumer products.[1] [2] Its characteristic clean, sweet, and musky scent is primarily attributed to specific stereoisomers, with the (4S,7R) and (4S,7S) forms being the most potent.[2] The biological activity of (4S,7R)-Hexamethylindanopyran is mediated through its interaction with various receptors. Primarily, it interacts with olfactory receptors to elicit its signature scent.[3] Beyond its role in fragrance, studies have indicated that Galaxolide can act as an antagonist for the human estrogen receptor (hER α) and as a novel environmental androgen by activating the androgen receptor (AR).[1][4]

The precise elucidation of the molecular interactions between (4S,7R)-Hexamethylindanopyran and its target receptors is crucial for understanding its odor profile, predicting potential off-target effects, and guiding the development of novel fragrance molecules with improved safety and efficacy. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, have emerged as indispensable tools for investigating these interactions at an atomic level, especially given the challenges in experimentally determining the three-dimensional structures of many receptors, particularly olfactory receptors.

These in silico approaches allow researchers to build predictive models of receptor structures, simulate the binding of ligands like (4S,7R)-Hexamethylindanopyran within their binding sites, and analyze the key molecular determinants of binding affinity and specificity.[4] This document provides detailed application notes and protocols for the computational modeling of (4S,7R)-Hexamethylindanopyran-receptor interactions, aimed at guiding researchers in this field.

Data Presentation

Table 1: Physicochemical and Biological Properties of Hexamethylindanopyran (Galaxolide)

| Property | Value | Reference |
|----------------------------------|--|-----------|
| IUPAC Name | 4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | [5] |
| Common Names | Galaxolide, HHCB | [1] |
| Molecular Formula | C ₁₈ H ₂₆ O | |
| Molecular Weight | 258.4 g/mol | [6] |
| Odor Description | Clean, sweet, floral, woody musk | [2] |
| Estrogenic Activity | Antagonist of human estrogen receptor (hER α) | [1] |
| Androgenic Activity | Activates androgen receptor (AR) transcriptional activity | [4] |
| IC ₅₀ (hER α) | 1.63 \times 10 ⁻⁵ M (for inhibition of 17 β -estradiol) | [1] |

Experimental Protocols

Protocol 1: Molecular Docking of (4S,7R)-Hexamethylindanopyran to a Target Receptor

This protocol outlines the steps for performing molecular docking to predict the binding mode and affinity of (4S,7R)-Hexamethylindanopyran to a receptor of interest (e.g., a homology model of an olfactory receptor or a crystal structure of the androgen receptor).

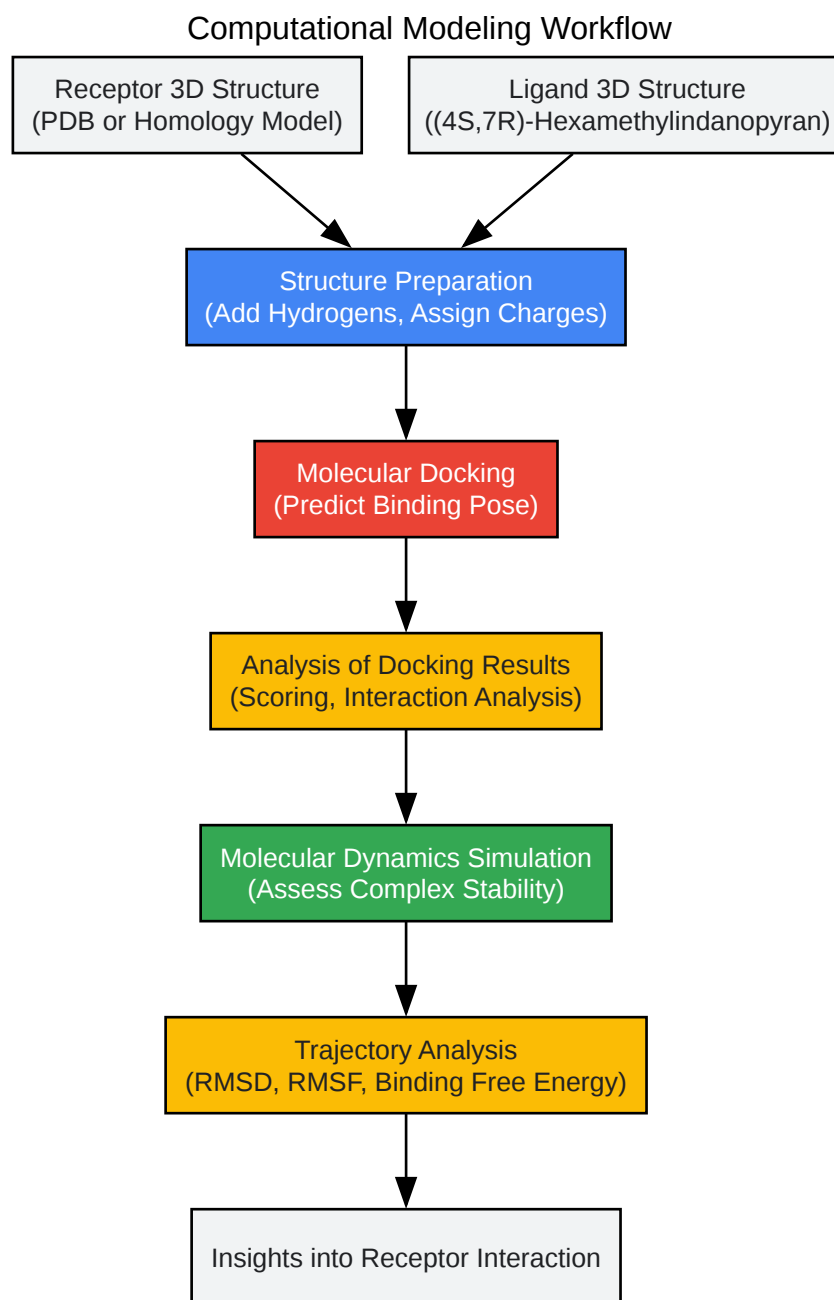
- 1. Preparation of the Receptor Structure:**
 - a. Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB) or build a homology model if an experimental structure is unavailable.
 - b. Remove water molecules and any co-crystallized ligands from the receptor structure.
 - c. Add hydrogen atoms to the receptor, ensuring correct protonation states for titratable residues at a physiological pH.
 - d. Assign partial charges to all receptor atoms using a force field such as AMBER or CHARMM.
 - e. Minimize the energy of the receptor structure to relieve any steric clashes.
- 2. Preparation of the Ligand Structure:**
 - a. Obtain the 3D structure of (4S,7R)-Hexamethylindanopyran. This can be done by drawing the molecule in a chemical sketcher and generating a 3D conformation or by retrieving it from a database like PubChem.
 - b. Assign partial charges to the ligand atoms.
 - c. Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
- 3. Grid Generation:**
 - a. Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in an experimental structure or predicted using binding site prediction software.
 - b. Generate a grid box that encompasses the defined binding site. The grid parameters will be used by the docking algorithm to calculate the interaction energies.
- 4. Molecular Docking:**
 - a. Select a docking algorithm (e.g., AutoDock, Glide, GOLD).
 - b. Run the docking simulation, allowing the ligand to flexibly explore different conformations and orientations within the binding site.
 - c. The docking program will score the generated poses based on a scoring function that estimates the binding affinity.
- 5. Analysis of Results:**
 - a. Analyze the top-ranked docking poses to identify the most probable binding mode.
 - b. Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals contacts).
 - c. Compare the predicted binding affinity with experimental data if available.

Protocol 2: Molecular Dynamics Simulation of the (4S,7R)-Hexamethylindanopyran-Receptor Complex

This protocol describes how to perform a molecular dynamics (MD) simulation to study the dynamic behavior and stability of the ligand-receptor complex obtained from molecular docking.

1. System Setup: a. Take the best-ranked docked complex of (4S,7R)-Hexamethylindanopyran and the target receptor. b. Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model). c. Add counter-ions to neutralize the system.
2. Energy Minimization: a. Perform energy minimization of the entire system to remove any bad contacts between the solute and the solvent.
3. Equilibration: a. Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble). b. Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the solvent to relax around the protein-ligand complex.
4. Production MD Simulation: a. Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the complex. b. Save the trajectory of the atoms at regular intervals.
5. Trajectory Analysis: a. Analyze the stability of the simulation by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. b. Analyze the flexibility of the protein by calculating the root-mean-square fluctuation (RMSF) of individual residues. c. Identify stable hydrogen bonds and other key interactions between the ligand and the receptor throughout the simulation. d. Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

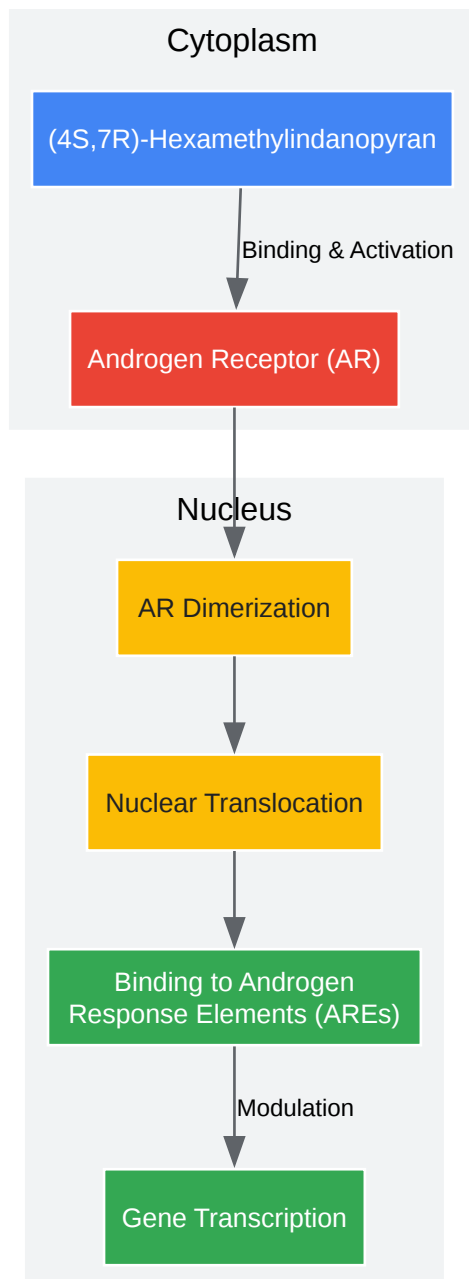
Visualizations



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Caption: A typical workflow for computational modeling of ligand-receptor interactions.

Simplified Androgen Receptor Signaling Pathway



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Caption: Simplified signaling pathway of the Androgen Receptor activated by an agonist.

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